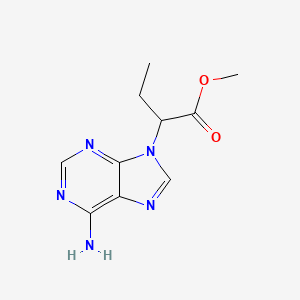
methyl 2-(6-amino-9H-purin-9-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-amino-9H-purin-9-yl)butanoate is a chemical compound with a complex structure that includes a purine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-amino-9H-purin-9-yl)butanoate typically involves the reaction of a purine derivative with a butanoate ester. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-amino-9H-purin-9-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(6-amino-9H-purin-9-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of methyl 2-(6-amino-9H-purin-9-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparación Con Compuestos Similares
Methyl 2-(6-amino-9H-purin-9-yl)butanoate can be compared with other similar compounds, such as:
Adenine derivatives: These compounds share a similar purine base structure and exhibit comparable chemical properties.
Guanine derivatives: These compounds also contain a purine base and are studied for their biological and chemical activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other purine derivatives .
Propiedades
Fórmula molecular |
C10H13N5O2 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
methyl 2-(6-aminopurin-9-yl)butanoate |
InChI |
InChI=1S/C10H13N5O2/c1-3-6(10(16)17-2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13) |
Clave InChI |
HIIFCKDJGBMDIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)N1C=NC2=C(N=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



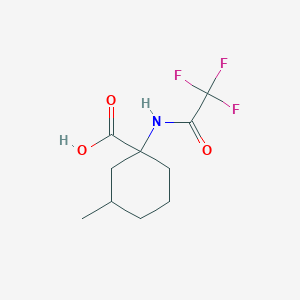
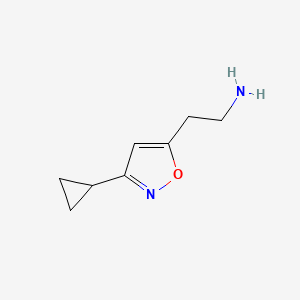
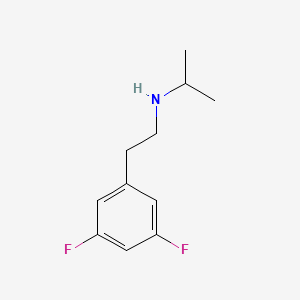
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
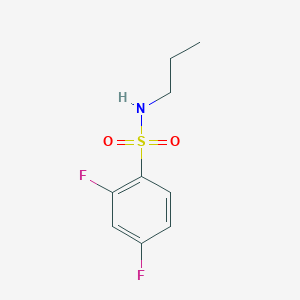

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
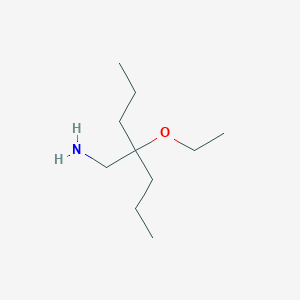
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)

